molecular formula C23H19ClN2O2S B15021935 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B15021935
M. Wt: 422.9 g/mol
InChI Key: ZKXIQFZSUDRQES-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H19ClN2O2S/c1-3-28-20-11-9-15(13-17(20)24)22(27)25-18-10-8-16(12-14(18)2)23-26-19-6-4-5-7-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

ZKXIQFZSUDRQES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then coupled with 3-chloro-4-ethoxybenzoic acid under specific reaction conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane (DMP) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising antibacterial and antifungal activities. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Additionally, it has applications in the development of new materials and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound also interacts with various signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides and 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide. These compounds share similar structural features but differ in their substituents and specific biological activities.

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